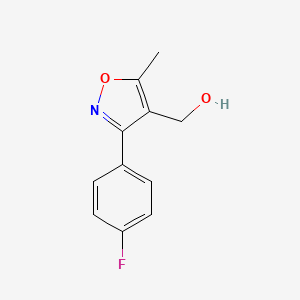

(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

Vue d'ensemble

Description

(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol, or 4-Fluoro-5-methylisoxazole-4-methanol (FMIM), is an organic compound that is widely used in scientific research and laboratory experiments. FMIM is a versatile compound that can be used in a variety of applications, including synthesis, catalysis, and drug development.

Applications De Recherche Scientifique

Catalyst- and Solvent-Free Synthesis

The compound has been utilized in the development of efficient, regioselective synthesis methods for heterocyclic amides. An example includes the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through microwave-assisted Fries rearrangement. This process involves the formation of an intimate ion pair as a key step, validated by density functional theory (DFT) calculations and crystallographic analysis (Moreno-Fuquen et al., 2019).

Structural Characterization

The compound has been integral in the synthesis and structural characterization of isostructural thiazoles with fluorophenyl groups. These synthesized materials, upon crystallization, offer insights into molecular conformations and intermolecular interactions, highlighting the compound's utility in material science (Kariuki et al., 2021).

Molecular Aggregation Studies

Studies on molecular aggregation, especially in organic solvent solutions, have utilized similar compounds to understand the effects of substituent group structure on molecule aggregation interactions. This research is vital for designing materials with specific optical properties (Matwijczuk et al., 2016).

Crystal Structure Analysis

The synthesis and crystal structure analysis of substituted thiophenes have revealed a wide spectrum of biological activities and applications in pharmaceuticals and material science. This highlights the importance of these compounds in the development of new materials and drugs (Nagaraju et al., 2018).

Antitumor Activity

Compounds structurally related to (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol have been synthesized and tested for antitumor activity. These studies are crucial for the development of new chemotherapeutic agents (Tang & Fu, 2018).

Density Functional Theory (DFT) Study

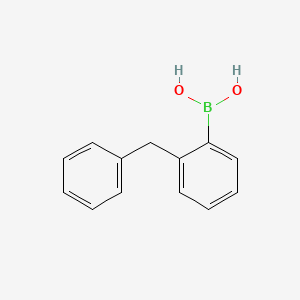

DFT studies on boric acid ester intermediates with benzene rings have provided insights into molecular structures, electrostatic potential, and physicochemical properties, essential for the design of functional materials (Huang et al., 2021).

Propriétés

IUPAC Name |

[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPVTPNVCHCMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651470 | |

| Record name | [3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1018297-63-6 | |

| Record name | [3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.